OPB-51602
Description
Constitutive STAT3 Activation in Preclinical Disease Models
Constitutive STAT3 activation has been reported in numerous preclinical disease models, particularly in the context of cancer. This persistent activation contributes to various aspects of tumor progression, including enhanced cell proliferation, survival, invasion, metastasis, angiogenesis, and immune evasion. nih.govbmbreports.orgmdpi.comnih.govmdpi.com Preclinical studies utilizing tumor-derived cell lines and xenograft models have demonstrated the critical role of STAT3 activation in malignant transformation. mdpi.comresearchgate.net For instance, elevated levels of phosphorylated STAT3 (pSTAT3) are associated with poor prognosis in various cancers. nih.govguidetopharmacology.org Mouse models are also employed to study STAT3 signaling in the tumor microenvironment, including in specific cell types like tumor and immune cells. researchgate.net
Rationale for STAT3 Inhibition in Biomedical Research
The frequent and persistent activation of STAT3 in numerous diseases, especially cancers, provides a strong rationale for targeting this pathway in biomedical research. acs.orgmdpi.comspandidos-publications.comtvarditherapeutics.com Inhibiting STAT3 signaling is a promising strategy to suppress tumor cell growth and induce apoptosis. nih.gov By targeting STAT3, researchers aim to disrupt the downstream oncogenic signaling pathways that promote cell proliferation and inhibit apoptosis. mdpi.com Furthermore, STAT3 contributes to chemoresistance, highlighting its potential as a target to enhance the effectiveness of existing therapies. mdpi.comoncotarget.com Research also suggests that targeting STAT3 can influence the tumor microenvironment and improve anti-tumor immune responses. bmbreports.orgguidetopharmacology.org
Overview of Small Molecule STAT3 Inhibitors: Historical and Contemporary Research
Historically, research into STAT3 inhibitors has explored various approaches, including targeting upstream kinases like JAKs and Src, as well as directly inhibiting STAT3 protein itself. researchgate.netnih.gov Small molecule inhibitors have been a significant area of focus due to their potential for oral bioavailability and ability to target specific domains of the STAT3 protein. nih.govprobechem.com Early efforts included compounds like tyrphostins, platinum-containing complexes, and natural products. nih.gov
Contemporary research continues to develop small molecule inhibitors that target distinct structural regions of STAT3, such as the SH2 domain, the DNA-binding domain (DBD), and the coiled-coil domain (CCD). researchgate.netbmbreports.orgresearcherslinks.com The SH2 domain, crucial for STAT3 dimerization and activation, has been a particularly well-studied target. researchgate.netnih.gov Recent advances include the development of compounds that bind to the SH2 domain, preventing dimerization and nuclear translocation. acs.org Additionally, research is exploring novel strategies such as PROTACs (proteolysis-targeting chimeras) to induce STAT3 protein degradation. acs.orgmdpi.com Despite extensive preclinical investigation, translating STAT3 inhibitors into successful clinical therapies has faced challenges, including achieving high selectivity and overcoming resistance mechanisms. mdpi.commdpi.com
Contextualization of this compound within STAT3 Inhibitor Research
This compound is a small molecule compound that has been investigated within the context of STAT3 inhibitor research. It is described as an orally bioavailable inhibitor of STAT3 with potential antineoplastic activity. Preclinical studies have indicated that this compound inhibits both tyrosine (Tyr705) and serine (Ser727) phosphorylation of STAT3. mdpi.comnih.gov This dual inhibition is thought to contribute to its effects by disrupting both nuclear and mitochondrial STAT3 functions.
Research suggests that this compound binds to the SH2 domain of STAT3. mdpi.comprobechem.comacs.orgscientificarchives.compnas.org Studies have shown that this compound can interfere with mitochondrial activity and that tumor cells expressing a mitochondrially restricted form of STAT3 are highly sensitive to the compound. mdpi.comresearchgate.net This indicates a role for mitochondrial STAT3 in the compound's mechanism of action. This compound has been shown to inhibit complex I of the mitochondrial respiratory chain, leading to increased reactive oxygen species (ROS) production and subsequent cell death in a STAT3-dependent manner, particularly under glucose starvation conditions. mdpi.comresearchgate.netnih.govnih.gov
Preclinical studies have evaluated the effects of this compound in various cancer cell lines, including non-small cell lung cancer (NSCLC) and triple-negative breast cancer (TNBC) cell lines. researchgate.netnih.gov These studies have demonstrated that this compound can be cytotoxic to tumor cells in a STAT3-dependent manner. researchgate.netnih.govnih.govpatsnap.com
Here is a summary of some preclinical findings related to this compound:
| Cell Line(s) | Key Finding(s) | Source |
| NSCLC (H522, H2228, H23, A549), TNBC (MDA-MB-231, MDA-MB-468) | Cytotoxic in a STAT3-dependent manner. researchgate.netnih.gov | researchgate.netnih.gov |
| Tumor cells expressing mitochondrial STAT3 | Highly sensitive to this compound. mdpi.comresearchgate.netnih.gov | mdpi.comresearchgate.netnih.gov |
| STAT3-null cells | Protected from this compound toxicity. mdpi.comresearchgate.netnih.gov | mdpi.comresearchgate.netnih.gov |
| DU145 (prostate cancer) | This compound reduced mitochondrial membrane potential in isolated mitochondria. pnas.org | pnas.org |
| Ras-transformed prostate epithelial cells (LHS-Ras) | Greater effect in combination with 2-DG under glucose starvation compared to non-transformed cells. pnas.org | pnas.org |
| NSCLC H1975 cell line | Inhibits mitochondrial respiratory chain and increases mitochondrial superoxide (B77818) production. mdpi.com | mdpi.com |
| Various tumor xenografts in mice | Showed potent activity. probechem.com Induced depletion of STAT3 and formation of protein aggregates, enhanced by nutrient depletion. pnas.org Suppressed growth. probechem.com | probechem.compnas.org |
Properties
Appearance |
Solid powder |
|---|---|
Synonyms |
OPB51602; OPB 51602; OPB51602.; NONE |
Origin of Product |
United States |
Molecular Mechanism of Action of Opb 51602
Direct Interaction with STAT3 Protein
OPB-51602 exerts its inhibitory effects through direct binding to the STAT3 protein, interfering with critical steps required for its activation and function.
Binding to the STAT3 SH2 Domain
A key aspect of this compound's mechanism is its high-affinity binding to the Src homology 2 (SH2) domain of the STAT3 protein. pnas.orgspandidos-publications.comnih.govmdpi.com This domain is crucial for STAT3 dimerization, which is a prerequisite for its nuclear translocation and subsequent transcriptional activity. nih.govpatsnap.com Research indicates that this compound binds to the SH2 domain with notable potency, reporting IC50 and Kd values of 7.3 nM and 5 nM, respectively. probechem.com This binding is essential for the compound's biological activity and its ability to interfere with STAT3 signaling. pnas.org
Inhibition of STAT3 Phosphorylation States: Tyr705 and Ser727
STAT3 activation typically involves phosphorylation at two key residues: Tyrosine 705 (Tyr705) and Serine 727 (Ser727). Phosphorylation at Tyr705, often mediated by Janus kinases (JAKs), is critical for dimerization and nuclear translocation, while Ser727 phosphorylation, mediated by kinases like MAPKs, is important for full transcriptional activity and mitochondrial localization. nih.gov this compound has been shown to effectively inhibit the phosphorylation of STAT3 at both the Tyr705 and Ser727 sites. spandidos-publications.comnih.govprobechem.comnih.govmdpi.comresearchgate.net This dual inhibition occurs at nanomolar concentrations, contributing to the disruption of both nuclear and mitochondrial STAT3 functions. nih.govmdpi.com
Prevention of STAT3 Dimerization and Nuclear Translocation
The binding of this compound to the SH2 domain directly interferes with the ability of STAT3 monomers to dimerize. patsnap.comunimi.it Dimerization, typically mediated by the interaction between the phosphorylated Tyr705 residue of one monomer and the SH2 domain of another, is a necessary step for activated STAT3 to translocate from the cytoplasm into the nucleus. patsnap.comnih.gov By blocking the SH2 domain, this compound prevents the formation of functional STAT3 dimers, thereby impeding their translocation into the nucleus and preventing their binding to target gene promoters to regulate transcription. medkoo.com
Specificity of this compound Binding Pocket Compared to Other STAT3 Inhibitors
Molecular studies, including docking and dynamic simulations, suggest that this compound binds to a distinct site within the STAT3 SH2 domain. scientificarchives.comacs.orgnih.gov This binding pocket appears to be different from the canonical site where phosphorylated Tyr705 residues of other proteins or STAT3 itself would typically interact. acs.org The binding site of this compound has been noted not to overlap with those of certain other STAT3 inhibitors. scientificarchives.comacs.orgnih.gov This unique binding mode may contribute to the compound's specific interaction with STAT3 and its observed affinity and efficacy. acs.org
Here is a summary of key interaction data:
| Interaction Aspect | Target Site | Effect | Value/Observation | Source |
| Binding Affinity | STAT3 SH2 Domain | Direct Binding | IC50: 7.3 nM, Kd: 5 nM | probechem.com |
| Phosphorylation Inhibition | Tyr705 | Inhibition of phosphorylation | Inhibited at nM concentrations | nih.govmdpi.com |
| Phosphorylation Inhibition | Ser727 | Inhibition of phosphorylation | Inhibited at nM concentrations | nih.govmdpi.com |
| Dimerization | STAT3 SH2 Domain | Prevention of dimerization | Interferes with process | patsnap.comunimi.it |
| Nuclear Translocation | - | Prevention of translocation to the nucleus | Impeded | medkoo.com |
| Binding Pocket Specificity | STAT3 SH2 Domain | Non-overlapping with some other inhibitors | Distinct binding site | scientificarchives.comacs.orgnih.gov |
Mitochondrial-Centric Mechanisms of this compound
Beyond its well-established role as a nuclear transcription factor, STAT3 also localizes to mitochondria (mSTAT3) where it plays non-transcriptional roles in regulating mitochondrial function and metabolism. spandidos-publications.comnih.gov this compound interferes with these critical mitochondrial functions of STAT3.
Interference with Mitochondrial STAT3 (mSTAT3) Functions
This compound significantly interferes with the functions of mitochondrial STAT3 (mSTAT3). pnas.orgspandidos-publications.commdpi.comnih.govmdpi.comnih.gov This interference is a crucial component of the compound's cytotoxic activity, particularly in cancer cells. pnas.orgnih.govnih.govresearchgate.net The interaction with mSTAT3 leads to mitochondrial dysfunction, characterized by effects such as increased reactive oxygen species (ROS) production and inhibition of Complex I of the electron transport chain. researchgate.netnih.govmdpi.comresearchgate.net Studies have shown that the toxicity of this compound is dependent on STAT3, and specifically linked to its mitochondrial localization. nih.govmdpi.comnih.govresearchgate.net This targeting of mitochondrial STAT3 function can induce synthetic lethality, particularly under conditions of metabolic stress such as glucose starvation, where cancer cells may rely more heavily on mitochondrial oxidative phosphorylation. pnas.orgmdpi.commdpi.comnih.gov The interference with mSTAT3 and subsequent mitochondrial dysfunction can also trigger the formation of STAT3-containing protein aggregates. pnas.orgnih.gov
Here is a summary of the mitochondrial effects:
| Mitochondrial Aspect | Effect of this compound | Consequence | Source |
| mSTAT3 Function | Interference with mSTAT3 functions | Mitochondrial dysfunction | pnas.orgmdpi.comnih.govnih.gov |
| Reactive Oxygen Species | Induction of ROS production | Contributes to cell death | nih.govmdpi.comresearchgate.net |
| Electron Transport Chain | Inhibition of Complex I activity | Affects oxidative phosphorylation | researchgate.netnih.govmdpi.comresearchgate.net |
| Cellular Metabolism | Enhanced toxicity under glucose starvation | Metabolic synthetic lethality | pnas.orgmdpi.commdpi.comnih.gov |
| Protein Homeostasis | Formation of STAT3-containing protein aggregates | Disruption of proteostasis | pnas.orgnih.gov |
Inhibition of Mitochondrial Complex I Activity
A significant finding regarding this compound is its ability to inhibit mitochondrial complex I activity researchgate.netnih.govnih.govmdpi.comnyu.edu. Complex I, also known as NADH:ubiquinone oxidoreductase, is the largest enzyme complex in the electron transport chain (ETC) and plays a crucial role in oxidative phosphorylation. Studies have demonstrated that this compound directly impairs the function of this complex researchgate.netnih.govnih.govmdpi.comnyu.edu. This inhibition is closely linked to the compound's cytotoxic effects, particularly in tumor cells, and has been shown to be dependent on mitochondrial STAT3 researchgate.netnih.govnih.gov. Further supporting the critical role of complex I inhibition, cells engineered to express NDI1 NADH dehydrogenase from Saccharomyces cerevisiae, an enzyme that bypasses mammalian complex I, exhibit resistance to this compound toxicity researchgate.netnih.govnih.govpatsnap.com.
Induction of Reactive Oxygen Species (ROS) Production
Inhibition of mitochondrial complex I by this compound leads to an increased production of reactive oxygen species (ROS) researchgate.netnih.govnih.govnyu.eduzapphosting.com. This surge in ROS is a direct consequence of the impaired electron flow through the ETC . The induction of ROS production has been observed to be dependent on STAT3 nih.gov. Furthermore, treatment with antioxidants has been shown to partially mitigate the increase in ROS and subsequently improve cell viability, highlighting the contribution of ROS to this compound-induced cellular effects nih.gov.
Disruption of Mitochondrial Oxidative Phosphorylation (OXPHOS)
The inhibition of complex I by this compound results in a significant disruption of mitochondrial oxidative phosphorylation (OXPHOS) nih.govnih.govmdpi.compatsnap.com. OXPHOS is the primary process by which cells generate ATP through the oxidation of nutrients. By targeting complex I, this compound impairs the efficiency of the entire electron transport chain and the subsequent ATP synthesis. This disruption of OXPHOS is a key factor contributing to the cytotoxic activity of this compound nih.gov. Consistent with this mechanism, cells that exhibit reduced reliance on OXPHOS or have impaired OXPHOS efficiency demonstrate resistance to this compound-induced toxicity researchgate.netnih.govnih.govpatsnap.com.
Impact on Mitochondrial Respiration Parameters (e.g., Oxygen Consumption Rate, ATP Production)
Treatment with this compound has a notable impact on key mitochondrial respiration parameters. Studies using techniques like Seahorse analysis have shown that the compound leads to a reduction in basal respiration and a significant decrease in the oxygen consumption rate (OCR) nih.govpnas.orgresearchgate.netsonar.ch. Concurrently, mitochondrial ATP production is suppressed nih.govpnas.orgsonar.ch. These effects on respiration and ATP production occur relatively rapidly after exposure to this compound, indicating a prompt disruption of mitochondrial energy metabolism pnas.org.
Table 1: Impact of this compound on Mitochondrial Respiration Parameters
| Parameter | Effect of this compound Treatment | Reference |
| Basal Respiration | Reduced | nih.govresearchgate.net |
| Oxygen Consumption Rate (OCR) | Decreased | nih.govpnas.orgresearchgate.netsonar.ch |
| Mitochondrial ATP Production | Suppressed | nih.govpnas.orgsonar.ch |
Mitochondrial Membrane Potential Alterations
This compound treatment induces alterations in the mitochondrial membrane potential (MMP) nih.govpnas.orgresearchgate.netsonar.ch. The MMP is a critical component of mitochondrial function, essential for ATP synthesis and the import of mitochondrial proteins. This compound causes a drastic decrease or loss of MMP nih.govpnas.orgresearchgate.netsonar.ch. This loss of membrane potential is a significant event that contributes to metabolic collapse within the cell and can ultimately lead to apoptosis .
Downstream Cellular Events Triggered by this compound
The mitochondrial dysfunction induced by this compound triggers several downstream cellular responses aimed at dealing with the damage and metabolic stress.
Induction of Mitophagy
A notable downstream cellular event triggered by this compound is the induction of mitophagy researchgate.netnih.govnih.govnyu.edupatsnap.com. Mitophagy is a selective form of autophagy that targets damaged or dysfunctional mitochondria for degradation. The increased production of ROS resulting from complex I inhibition is a key signal that initiates the process of mitophagy following this compound treatment researchgate.net. This cellular response represents an attempt to clear the compromised mitochondria and maintain cellular homeostasis, although in the context of this compound's potent effects, it is part of the pathway leading to cell death.
Formation of Proteotoxic STAT3 Aggregates
A key event triggered by this compound is the formation of proteotoxic STAT3 aggregates. pnas.orgsonar.chnih.govtvarditherapeutics.com This aggregation is a direct consequence of this compound binding to STAT3, specifically interfering with mitochondrial STAT3 (mSTAT3) and binding to the SH2 domain. pnas.orgsonar.chnih.gov The formation of these protein aggregates is enhanced under conditions of nutrient depletion. pnas.org The accumulation of these aggregates contributes to the functional depletion of STAT3 from cells over time. nih.gov
Alterations in Protein Homeostasis
The formation of proteotoxic STAT3 aggregates induced by this compound is intrinsically linked to the disruption of intracellular protein homeostasis. pnas.orgsonar.chtvarditherapeutics.com This alteration in protein homeostasis is part of the complex cascade of events initiated by the binding of this compound to STAT3. pnas.orgsonar.ch The resulting imbalance in protein handling mechanisms contributes to the cytotoxic effects observed, particularly in metabolically stressed cancer cells. pnas.orgtvarditherapeutics.com
Autophagy Modulation (e.g., p62 Entrapment)
The insoluble protein aggregates formed in response to this compound treatment have been found to contain p62, a protein well-characterized for its role in autophagy, particularly macroautophagy or aggrephagy. nih.gov The entrapment of p62 within these massive STAT3 aggregates could potentially impact the ability of cells to effectively activate autophagy, a crucial survival mechanism, especially in nutrient-depleted conditions. pnas.orgsonar.ch Studies have shown that while this compound may not significantly affect autophagy in glucose-rich environments, it can inhibit autophagy in nutrient-depleted media where the pathway is typically activated. pnas.orgsonar.ch Furthermore, this compound treatment has been shown to induce mitophagy, which is likely a cellular response to drug-induced mitochondrial damage rather than a mechanism preventing cell death. nih.govresearchgate.netresearchgate.net
In Vitro Research on Opb 51602 Cellular Activity
General Anti-Proliferative Effects Across Diverse Cell Lines
OPB-51602 has demonstrated the ability to inhibit cell growth and proliferation in a variety of human cancer cell lines. Studies have shown its effectiveness in repressing the proliferation of numerous human cancer cell lines. nih.govresearchgate.net For instance, it was found to be cytotoxic at nanomolar concentrations in non-small cell lung carcinoma (NSCLC) cell lines (H522, H2228, H23, and A549) and triple-negative breast cancer (TNBC) cell lines (MDA-MB-231 and MDA-MB-468). nih.govresearchgate.net The IC50 values in these cell lines ranged between 0.5 and 2.8 nM. nih.govresearchgate.net The anti-proliferative effects have been observed across diverse tumor models harboring constitutively active STAT3. scientificarchives.com this compound also inhibited cell growth in DU145 and H358 cells. pnas.orgsonar.ch
Cytotoxic Activity and Cell Death Induction Mechanisms (e.g., Apoptosis, Necrosis)
This compound is cytotoxic to human tumor cell lines. nih.govresearchgate.netnih.gov The cytotoxic effect is time-dependent, with dead cells becoming visible as early as 4 hours after treatment. nih.govresearchgate.net Compound-treated cells have been observed to become Annexin V positive and permeable to propidium (B1200493) iodide (PI), which is consistent with the induction of apoptosis and/or necrosis. nih.govresearchgate.net this compound treatment has been shown to induce cell death. researchgate.netnih.govnih.gov
Modulation of Clonogenic Capability
In addition to inhibiting cell proliferation, this compound also affects the clonogenic capability of cancer cells. Studies have shown that this compound inhibited the clonogenic capability of DU145 and H358 cells. pnas.orgsonar.ch Furthermore, this compound has been shown to decrease the clonogenic capacity of certain cell lines. researchgate.net
STAT3-Dependent Toxicity and Sensitivity Studies
The toxicity of this compound is largely dependent on the presence of STAT3. nih.govresearchgate.netresearchgate.netnih.gov Depletion of STAT3 in cells prior to treatment leads to decreased sensitivity to this compound toxicity compared to wild-type counterparts. researchgate.net STAT3 knockout cells have shown high resistance to the compound, although some residual sensitivity may remain. nih.govresearchgate.net Specifically, the toxicity depends on mitochondrial STAT3 (mSTAT3), as tumor cells expressing only a mitochondrially restricted form of STAT3 are sensitive, while STAT3-null cells are protected. nih.govresearchgate.netnih.govpatsnap.commdpi.com While STAT3 is a primary mediator of toxicity, there is also evidence suggesting some residual STAT3-independent toxicity. researchgate.net Interestingly, drug sensitivity did not correlate with basal expression levels of STAT3 in tested cell lines. researchgate.net
Enhanced Sensitivity Under Metabolic Stress Conditions
The lethal consequences of this compound are significantly enhanced under conditions of metabolic stress, particularly those that increase reliance on mitochondrial function. pnas.orgsonar.chnih.govpnas.orgpnas.org This enhanced sensitivity suggests a condition of metabolic synthetic lethality. pnas.orgsonar.chnih.govpnas.orgpnas.org
Glucose Depletion and Nutrient Starvation
Glucose starvation and nutrient depletion increase the efficacy of this compound. pnas.orgsonar.ch Under glucose-depleted conditions, this compound exhibited higher activity toward cancer cells. pnas.orgsonar.ch Cotreatment with inhibitors of glucose uptake and metabolism, such as 2-deoxy-D-glucose (2-DG) and 2-fluor-deoxy-D-glucose (2-FDG), increased the cytotoxic effect of this compound in cancer cells. pnas.orgsonar.chpnas.org Glucose depletion also influenced the effect of this compound on STAT3 phosphorylation and activity, enhancing its effect on STAT3 transcriptional activity. pnas.orgsonar.ch
Reliance on Mitochondrial Function
The cytotoxic effects of this compound depend on the ability to interfere with mSTAT3 and inhibit mitochondrial function. pnas.orgsonar.chnih.govpnas.org this compound interferes with mitochondrial functions, leading to reduced basal respiration, ATP production, and mitochondrial membrane potential. researchgate.net It inhibits complex I activity in a STAT3-dependent manner, leading to increased reactive oxygen species (ROS) production. nih.govresearchgate.netnih.govpatsnap.comresearchgate.net Cells undergoing reduced oxidative phosphorylation or expressing NDI1, which bypasses mammalian complex I, were resistant to this compound toxicity. nih.govresearchgate.netnih.govpatsnap.com Mitochondria-depleted cells were also less affected by this compound. pnas.orgsonar.ch
Here is a summary of IC50 values for this compound in various cancer cell lines:
| Cell Line | Cancer Type | IC50 (nM) | Source |
| H522 | Non-Small Cell Lung Carcinoma | 0.5 - 2.8 | nih.govresearchgate.net |
| H2228 | Non-Small Cell Lung Carcinoma | 0.5 - 2.8 | nih.govresearchgate.net |
| H23 | Non-Small Cell Lung Carcinoma | 0.5 - 2.8 | nih.govresearchgate.net |
| A549 | Non-Small Cell Lung Carcinoma | 0.5 - 2.8 | nih.govresearchgate.net |
| MDA-MB-231 | Triple-Negative Breast Cancer | 0.5 - 2.8 | nih.govresearchgate.net |
| MDA-MB-468 | Triple-Negative Breast Cancer | 0.5 - 2.8 | nih.govresearchgate.net |
| DU145 | Prostate Cancer | Not specified | pnas.orgsonar.ch |
| H358 | Lung Cancer | Not specified | pnas.orgsonar.ch |
Effects on Specific Cancer Cell Lines (e.g., NSCLC, TNBC, Prostate, Hematopoietic)
In vitro studies have demonstrated that this compound exhibits cytotoxic effects across a range of human cancer cell lines, including those derived from non-small cell lung cancer (NSCLC), triple-negative breast cancer (TNBC), prostate cancer, and hematopoietic malignancies. This compound is described as a novel small molecule compound that binds to the SH2 domain of STAT3 with high affinity. spandidos-publications.commdpi.comspandidos-publications.com This binding is thought to effectively inhibit the proliferation of various cancer cells. spandidos-publications.comspandidos-publications.com
In NSCLC and TNBC cell lines, such as H522, H2228, H23, A549 (NSCLC), MDA-MB-231, and MDA-MB-468 (TNBC), this compound demonstrated cytotoxicity at nanomolar concentrations, with IC50 values ranging between 0.5 and 2.8 nM after a 16-hour incubation period. nih.govresearchgate.net The toxicity of this compound in these cell lines was shown to be STAT3-dependent. nih.govresearchgate.netnih.gov Depletion of STAT3 in A549 cells, for instance, significantly reduced cell death induced by this compound. nih.govresearchgate.net While STAT3 is a primary mediator of this compound toxicity, there might also be some residual STAT3-independent toxicity. nih.gov Sensitivity to the drug did not correlate with basal expression levels of STAT3 in various tumorigenic cell lines. nih.gov
For prostate cancer cell lines like DU145 and H358, this compound inhibited cell growth and clonogenic capability. pnas.orgpnas.org The effectiveness of this compound in cell growth assays was influenced by culture conditions, with increased sensitivity observed when cells were plated at higher density. pnas.orgpnas.org In these cell lines, inhibition of both tyrosine 705 and serine 727 phosphorylation of STAT3 was observed at nanomolar concentrations within a few hours of treatment. pnas.orgpnas.org Notably, the lethal consequences of this compound were significantly enhanced under conditions of glucose starvation and reliance on mitochondrial function, suggesting a potential for metabolic synthetic lethality. pnas.orgpnas.org
In hematopoietic tumor models, this compound has also shown potent antitumor activity in in vitro studies. nih.gov It is described as effectively inhibiting the proliferation of various cancer cells by targeting the Tyr705 and Ser727 phosphorylation sites of mitochondrial STAT3. spandidos-publications.comspandidos-publications.com
This compound's mechanism of action involves not only blocking STAT3 phosphorylation but also inhibiting the mitochondrial respiratory chain, leading to a significant increase in mitochondrial superoxide (B77818) production. aacrjournals.org This inhibition of mitochondrial function appears to be a key aspect of its cytotoxic activity. nih.govnih.govpnas.orgpnas.orgresearchgate.net this compound specifically inhibits complex I activity in a STAT3-dependent manner, which leads to increased reactive oxygen species (ROS) production, ultimately triggering mitophagy and cell death. nih.govnih.govresearchgate.net Cells with reduced oxidative phosphorylation or those expressing a yeast NADH dehydrogenase (NDI1) that bypasses mammalian complex I were found to be resistant to this compound toxicity, further supporting the role of complex I inhibition in its mechanism. nih.govnih.govresearchgate.net
| Cancer Type | Cell Lines Tested | Observed Effects | IC50 Range (nM) | STAT3 Dependency | Key Mechanism |
| NSCLC | H522, H2228, H23, A549 | Cytotoxicity, Inhibition of proliferation and colony formation | 0.5 - 2.8 | Yes | STAT3 inhibition, Mitochondrial dysfunction, Complex I inhibition, ROS induction |
| TNBC | MDA-MB-231, MDA-MB-468 | Cytotoxicity, Inhibition of proliferation and colony formation | 0.5 - 2.8 | Yes | STAT3 inhibition, Mitochondrial dysfunction, Complex I inhibition, ROS induction |
| Prostate Cancer | DU145, H358 | Inhibition of cell growth and clonogenic capability | Nanomolar | Yes | STAT3 inhibition (pY705, pS727), Mitochondrial dysfunction, Enhanced by glucose starvation |
| Hematopoietic | Various cell lines | Inhibition of proliferation | Not specified | Yes | Targeting Tyr705 and Ser727 of mitochondrial STAT3 |
Investigation of Cell Cycle Impact
Research into the impact of this compound on the cell cycle of cancer cells has yielded specific findings. Notably, one study investigating the effects of this compound on NSCLC and TNBC cell lines reported that this compound treatment did not affect cell cycle parameters. nih.govresearchgate.net This suggests that while this compound is highly effective at inducing cell death through mechanisms involving mitochondrial dysfunction and ROS production, its primary mode of action in these specific cell lines might not involve significant cell cycle arrest. nih.govresearchgate.net
However, it is important to note that STAT3, the primary target of this compound, is known to regulate cell survival and proliferation through target genes like cyclin D1, which are involved in cell cycle progression. spandidos-publications.comspandidos-publications.comnih.gov Inhibition of STAT3 can induce cell apoptosis and constitutive STAT3 activity is associated with adverse prognosis in some hematological malignancies. spandidos-publications.comspandidos-publications.com While the direct impact of this compound on the cell cycle in the studied NSCLC and TNBC cell lines was reported as minimal, the broader role of STAT3 in cell cycle regulation in other contexts is well-documented. spandidos-publications.comspandidos-publications.comnih.gov
| Cellular Process | Observed Effect of this compound (in NSCLC/TNBC cell lines) |
| Cell Cycle Progression | No significant effect observed nih.govresearchgate.net |
Preclinical in Vivo Investigations of Opb 51602
Antitumor Activity in Xenograft Models
OPB-51602 has demonstrated significant antitumor activity in various xenograft models, providing key insights into its potential as a therapeutic agent.
Reduction of Tumor Growth
Treatment with this compound has been shown to strongly suppress tumor growth in xenograft models. In studies using DU145 prostate tumor xenografts, daily treatment with this compound for two weeks almost completely arrested tumor growth nih.govmdpi.comprobechem.com. This potent inhibition of tumor growth has also been observed in other preclinical xenograft models nih.gov. Promising effects against non-small cell lung carcinoma xenografts have also been reported.
Histological and Molecular Markers of STAT3 Inhibition in Tumor Tissues
Analysis of tumor tissues from xenograft models treated with this compound has revealed clear evidence of STAT3 inhibition at the molecular level. In vivo treatment with this compound reduced the phosphorylation of STAT3 at both the Tyr705 and Ser727 residues in tumor xenografts nih.govmdpi.comprobechem.com. This inhibition of STAT3 phosphorylation is crucial for its activation and downstream signaling. Furthermore, a marked reduction in Ki67, a marker of cell proliferation, was observed in tumors from this compound-treated mice, confirming the inhibition of tumor cell proliferation in vivo. Histological examination also revealed the formation of aggresome-like structures and p62+ aggregates in tumor xenografts from treated mice, similar to observations in in vitro studies, suggesting the relevance of this phenomenon to the drug's activity in vivo.
Impact on Tumor-Initiating Capability and Regrowth
Studies in DU145 prostate tumor xenografts have indicated that the effects of this compound extend beyond immediate tumor growth inhibition. Following a two-week treatment period, tumor growth did not resume after the discontinuation of treatment nih.govmdpi.comprobechem.com. This observation suggests a persistent impairment of the tumor's ability to initiate new growth and undergo regrowth nih.govmdpi.comprobechem.com. This sustained effect is a critical finding, indicating a potential impact on the long-term proliferative capacity of the tumor cells.
Modulation of Cancer Stem-Like Cell Populations
Preclinical investigations suggest that this compound can modulate cancer stem-like cell populations, which are often implicated in tumor initiation, progression, and resistance to therapy. This compound has been found to be highly effective against the cancer stem cell compartment in prostate cancer cell models. The observed persistent impairment of tumor-initiating capability and regrowth in xenograft models correlated with a significant depletion of the fraction of stem-like tumor cells within the xenografts after this compound treatment. Furthermore, cancer cells exhibiting stemness markers have shown a selective reliance on oxidative phosphorylation (OXPHOS) and enhanced sensitivity to this compound.
Mechanistic Studies in Animal Models (e.g., Mouse Models of AML)
Mechanistic studies in animal models have aimed to elucidate how this compound exerts its effects. While detailed mechanistic findings specifically in mouse models of AML were not extensively described in the available information, studies in other animal models and in vitro systems provide insights into its mechanism, which are likely relevant to its activity in hematological malignancies. This compound functions as a small molecule inhibitor that binds to the SH2 domain of STAT3, thereby inhibiting its phosphorylation at Tyr705 and Ser727 nih.govmdpi.comprobechem.com. This disruption prevents STAT3 dimerization and nuclear translocation, blocking its transcriptional regulatory functions. Beyond its role in nuclear STAT3 inhibition, this compound also interferes with mitochondrial activity. It inhibits Complex I of the mitochondrial respiratory chain, leading to increased reactive oxygen species (ROS) production, which can induce mitophagy, actin rearrangements, and cell death. This targeting of mitochondrial STAT3 function can cause synthetic lethality, particularly in cancer cells sensitive to mitochondrial disruption.
Structure Activity Relationship Sar and Computational Studies of Opb 51602
Mutational Analysis of STAT3 Binding Site (e.g., S636A, V637A, E638A)
To experimentally validate the importance of predicted binding residues, mutational analyses of the STAT3 SH2 domain have been conducted. In silico mutagenesis of residues such as S636, V637, and E638 substantially reduced binding, with estimated IC₅₀ values increasing significantly from approximately 7 nM to over 1,000 nM pnas.org. These in silico predictions were confirmed by in vitro binding assays. For instance, isothermal titration calorimetry (ITC) studies demonstrated that OPB-51602 did not bind to the S636A, V637A, and E638A SH2 domain mutants, confirming these residues are essential for binding pnas.orgpnas.org.
Table 1: Effect of STAT3 SH2 Domain Mutations on this compound Binding
| STAT3 SH2D Mutant | Estimated IC₅₀ (in silico) | Binding Affinity (ITC) |
| Wild Type | ~7 nM | Binds (Kd = 5 nM) pnas.orgpnas.org |
| S636A | >1000 nM | Does not bind pnas.orgpnas.org |
| V637A | >1000 nM | Does not bind pnas.orgpnas.org |
| E638A | >1000 nM | Does not bind pnas.orgpnas.org |
Note: Estimated IC₅₀ values are based on in silico mutagenesis predictions, while binding affinity is based on ITC experiments.
Computational Docking and Molecular Dynamics Simulations
Computational approaches, including molecular docking and molecular dynamics simulations, have been instrumental in identifying potential binding sites for this compound within the STAT3 SH2 domain pnas.orgaacrjournals.orgaacrjournals.orgresearchgate.netresearchgate.netucl.ac.ukmdpi.com. These simulations have helped to refine the understanding of the binding site predictions and estimate relative binding affinities aacrjournals.orgaacrjournals.orgresearchgate.netresearchgate.net. Computational modeling identified a potential binding site for this compound in the STAT3 SH2 domain that partially overlaps with the binding site of OPB-31121 pnas.org.
High-Affinity Binding Characterization (e.g., Kd Determination via Isothermal Titration Calorimetry)
Experimental binding assays, such as isothermal titration calorimetry (ITC), have confirmed the high-affinity binding of this compound to the recombinant STAT3 SH2 domain. ITC studies have shown that this compound binds with a dissociation constant (Kd) of 5 nM pnas.orgpnas.orgaacrjournals.orgaacrjournals.orgresearchgate.netresearchgate.netprobechem.com. This high affinity underscores the potency of this compound as a STAT3 SH2 domain inhibitor probechem.com.
Structural Basis for Unique Binding Pocket of this compound
Computational docking predicted that this compound binds to a specific pocket in the STAT3 SH2 domain aacrjournals.orgaacrjournals.orgresearchgate.netresearchgate.net. Importantly, this binding pocket has been characterized as being distinct from or not overlapping with the binding sites of other known STAT3 inhibitors aacrjournals.orgaacrjournals.orgresearchgate.netresearchgate.netacs.orgscientificarchives.com. Competition assays have further supported this, demonstrating that this compound does not compete for binding with other STAT3 inhibitors, confirming that it occupies a distinct pocket within the SH2 domain aacrjournals.orgaacrjournals.orgresearchgate.netresearchgate.net. This unique binding mode contributes to the specific activity of this compound.
Table 2: this compound Binding Characteristics
| Method | Result | Citation(s) |
| Isothermal Titration Calorimetry (ITC) | Kd = 5 nM | pnas.orgpnas.orgaacrjournals.orgaacrjournals.orgresearchgate.netresearchgate.netprobechem.com |
| In silico IC₅₀ (Wild Type STAT3 SH2D) | ~7 nM | pnas.org |
| In silico IC₅₀ (S636A, V637A, E638A) | >1000 nM | pnas.org |
| Binding Site Characterization | Unique pocket in STAT3 SH2 domain | aacrjournals.orgaacrjournals.orgresearchgate.netresearchgate.netacs.orgscientificarchives.com |
| Competition Assays | Does not compete with other STAT3i | aacrjournals.orgaacrjournals.orgresearchgate.netresearchgate.net |
Preclinical Pharmacological Profiling of Opb 51602
Absorption and Bioavailability in Animal Models (e.g., Oral Bioactivity)
Preclinical studies have indicated that OPB-51602 is an orally active compound. nih.gov In a phase I study, pharmacokinetic analysis showed rapid absorption of this compound, with maximal drug levels observed 2-3 hours after administration. ascopubs.orgasco.org The study also indicated dose-dependent exposure, with the area under the curve (AUC) increasing proportionally with doses. The mean oral clearance was reported as 316.5 +/- 638.9 L/h, and a long terminal mean half-life of 61.8 +/- 15.9 hours on day 17 was observed. ascopubs.orgasco.org Accumulation of this compound was noted with multiple treatments over four weeks. nih.gov An active metabolite, OPB-51822, was found to accumulate to a greater extent than the parent compound. nih.gov
Mechanistic Pharmacodynamics: Inhibition of STAT3 Phosphorylation in Preclinical Systems
This compound functions as a STAT3 inhibitor by inhibiting the phosphorylation of the STAT3 protein, which is essential for its activation. cancer.gov This inhibition prevents STAT3 from translocating from the cytoplasm to the nucleus and binding to the promoters of responsive genes, thus blocking its regulation of gene expression. cancer.gov Preclinical studies have shown that this compound inhibits both tyrosine (Tyr705) and serine (Ser727) phosphorylation sites of STAT3. spandidos-publications.commdpi.com This dual inhibition is a key aspect of its mechanism, differentiating it from inhibitors like JAK inhibitors (e.g., ruxolitinib) that primarily block tyrosine phosphorylation. The inhibition of both phosphorylation sites disrupts both nuclear and mitochondrial functions of STAT3. Studies have shown that this compound inhibits pTyr705 and pSer727 at nanomolar concentrations. mdpi.comresearchgate.net
In peripheral blood mononuclear cells (PBMCs) from patients receiving 4mg/d of this compound, STAT3 phosphorylation (Tyr705) was reduced from 67.4 +/- 17.4% at baseline to 53.0 +/- 18.1% after administration on day 1 (p=0.001). ascopubs.orgasco.org
Interplay with Cellular Metabolic Pathways
This compound has been shown to interfere with mitochondrial functions. nih.govpnas.org This interference leads to reduced basal respiration, ATP production, and mitochondrial membrane potential. nih.gov Specifically, this compound inhibits complex I activity within the mitochondrial electron transport chain. researchgate.netnih.govresearchgate.netpatsnap.com This inhibition is STAT3-dependent, as tumor cells expressing only a mitochondrially restricted form of STAT3 are sensitive to the compound, while STAT3-null cells are protected. nih.govresearchgate.netpatsnap.com The inhibition of complex I by this compound results in increased production of reactive oxygen species (ROS), which subsequently induces mitophagy and actin rearrangements, ultimately leading to cell death. nih.govresearchgate.netpatsnap.com Cells with reduced oxidative phosphorylation or those expressing NDI1 NADH dehydrogenase (which bypasses mammalian complex I) were found to be resistant to this compound toxicity, highlighting the importance of complex I inhibition in its cytotoxic effect. nih.govresearchgate.netpatsnap.com The cytotoxic effects of this compound occur in the low nanomolar range. nih.gov
Interactions with Complementary Signaling Pathways (e.g., MEK/ERK pathway)
The interplay between STAT3 and other signaling pathways, such as the MEK/ERK pathway, is relevant in the context of drug response and resistance. While the primary mechanism of this compound involves direct inhibition of STAT3 phosphorylation, compensatory signaling pathways can emerge upon STAT3 inhibition. patsnap.com Evaluating compensatory signaling, such as the MAPK/ERK pathway, using phosphoproteomic arrays can be important when STAT3 inhibition is insufficient. Some research suggests that the MEK-ERK pathway is necessary for the serine phosphorylation of mitochondrial STAT3. pnas.orgdntb.gov.ua While this compound inhibits both tyrosine and serine phosphorylation of STAT3, the specific interactions and potential feedback loops with pathways like MEK/ERK in the context of this compound treatment require further detailed investigation to fully understand their impact on therapeutic outcomes and resistance development.
Drug Resistance Mechanisms (e.g., Compensatory Signaling Pathways)
Drug resistance to targeted therapies, including STAT3 inhibitors like this compound, can arise through various mechanisms. mdpi.combpums.ac.ir One significant mechanism involves the activation of compensatory signaling pathways. patsnap.combpums.ac.irmdpi.com For instance, in NSCLC, long-term treatment with gefitinib (B1684475) (an EGFR inhibitor) can suppress EGFR/STAT3 signaling but lead to a compensatory increase in SRC/STAT3 and JAK2/STAT3 pathways, which upregulate STAT3 activation and contribute to resistance. mdpi.com Increased STAT3 activity has been observed in tumors of NSCLC patients unresponsive to gefitinib. mdpi.com
Acquired resistance to targeted therapies in oncogene-addicted cancers has been linked to an enhanced reliance on mitochondrial oxidative phosphorylation (OXPHOS). patsnap.comresearchgate.net this compound, with its OXPHOS targeting activity through complex I inhibition, has shown the potential to exploit this metabolic vulnerability and restore sensitivity to targeted therapies in preclinical models. patsnap.comresearchgate.net In a subset of patients who developed secondary resistance to EGFR tyrosine kinase inhibitors, this compound treatment resulted in decreased metabolic activity and tumor size reduction. patsnap.com
Resistance can also involve the presence of heterogeneous tumor cell populations, changes in drug metabolism, expression of drug resistance proteins, modified expression of the target protein, dysregulation of apoptosis, and high activity of DNA damage repair systems. bpums.ac.ir
Research Methodologies and Experimental Approaches for Opb 51602 Studies
In Vitro Cell-Based Assays
In vitro cell-based assays are fundamental tools in the preclinical assessment of compounds like OPB-51602, allowing for controlled examination of cellular responses.
Cell Viability and Proliferation Assays (e.g., CCK8, WST-8, Crystal Violet)
Cell viability and proliferation assays are commonly used to determine the cytotoxic or growth-inhibitory effects of this compound on various cell lines. Assays such as Cell Counting Kit-8 (CCK-8), WST-8, and Crystal Violet staining measure different indicators of viable cell number or metabolic activity.
The CCK-8 assay utilizes the water-soluble tetrazolium salt WST-8, which is reduced by dehydrogenases in viable cells to produce a soluble orange formazan (B1609692) dye. bosterbio.comcyrusbio.com.twabpbio.com The amount of formazan produced is directly proportional to the number of living cells. bosterbio.comabpbio.com The CCK-8 assay is nonradioactive and allows for sensitive colorimetric detection. bosterbio.comcyrusbio.com.twabpbio.com It can be used for determining the number of viable cells in both cell proliferation and cytotoxicity assays. bosterbio.comabpbio.com Studies have shown that CCK-8 assays can be correlated with [³H] thymidine (B127349) incorporation assays. bosterbio.com Notably, the toxicity of CCK-8 is low, potentially allowing the same cells to be used for subsequent assays like Crystal Violet staining. bosterbio.comcyrusbio.com.twnih.gov However, it is important to consider that CCK-8 relies on dehydrogenase activity, and factors affecting this activity can influence results. bosterbio.comcyrusbio.com.tw Recent studies also suggest that CCK-8 treatment can induce intracellular metabolic changes, which should be considered when using treated cells for further experiments. nih.gov
Crystal Violet staining is another method used to assess cell viability and adhesion. nih.govresearchgate.netresearchgate.net It stains the nuclei of adherent cells, and the intensity of the staining is proportional to the number of cells. Studies on this compound have used Crystal Violet to analyze cell viability, observing decreased cell adhesion following treatment. nih.govresearchgate.net
Protein Expression and Phosphorylation Analysis (e.g., Immunoblotting for STAT3, pSTAT3)
Immunoblotting (Western blotting) is a key technique used to analyze the expression levels and phosphorylation status of specific proteins, such as STAT3 and phosphorylated STAT3 (pSTAT3). This method is crucial for understanding how this compound affects the STAT3 signaling pathway.
This compound is known to inhibit STAT3 by binding to its SH2 domain, which can lead to the inhibition of STAT3 phosphorylation. pnas.orgunimi.it Studies have utilized immunoblotting to assess the levels of total STAT3 and pSTAT3 (specifically at tyrosine 705 (Tyr705) and serine 727 (Ser727) phosphorylation sites) in cells treated with this compound. pnas.orgnih.govmdpi.complos.orgjci.org Research has shown that this compound inhibits both tyrosine (Tyr705) and serine (Ser727) phosphorylation of STAT3. pnas.org This inhibition disrupts STAT3's functions. Immunoblot analysis has confirmed the decline in pTyr705 and pSer727 levels in tumor cells following this compound treatment. pnas.org Some studies indicate that this compound treatment leads to the depletion of total STAT3 protein, potentially through the formation of protein aggregates. pnas.org Immunoblotting has also been used to examine the levels of STAT3-regulated genes and other related proteins like p62, which is involved in autophagy and aggregate formation. researchgate.netpnas.orgunimi.it
Data from immunoblotting studies have shown that this compound treatment leads to a decrease in pSTAT3 levels. For example, studies in DU145 and H358 cells showed significant inhibition of pTyr705 and pSer727 at nanomolar concentrations of this compound within a few hours of treatment. pnas.org
Reactive Oxygen Species (ROS) Measurement (e.g., DCFDA)
Measurement of Reactive Oxygen Species (ROS) is performed to assess the level of oxidative stress within cells. DCFDA (2',7'-dichlorodihydrofluorescein diacetate) is a commonly used cell-permeable probe for detecting intracellular ROS. signosisinc.combmglabtech.com Once inside the cell, DCFDA is deacetylated by esterases and then oxidized by ROS to form the highly fluorescent compound dichlorofluorescein (DCF), which can be detected by fluorescence spectroscopy. signosisinc.combmglabtech.com
Studies on this compound have utilized DCFDA to measure cellular ROS production. nih.govresearchgate.netresearchgate.net Research indicates that this compound treatment leads to a significant increase in ROS production. nih.govresearchgate.netresearchgate.net This increase in ROS is linked to the compound's mechanism of action, which involves the inhibition of mitochondrial complex I. nih.govresearchgate.netaacrjournals.org Increased ROS production induced by this compound has been shown to contribute to cell death. researchgate.net
Data from DCFDA measurements have demonstrated a significant increase in cellular ROS following treatment with this compound. For instance, A549 cells treated with 50 nM this compound for 2 hours showed increased cellular ROS. nih.govresearchgate.netresearchgate.net Mitochondrial ROS, measured with MitoSOX, also increased after this compound treatment. nih.govresearchgate.netresearchgate.net
Mitochondrial Function Assessment (e.g., Seahorse Extracellular Flux Analysis, Mitochondrial Membrane Potential Staining)
Assessing mitochondrial function is critical because this compound has been shown to interfere with mitochondrial activity. nih.govresearchgate.netpnas.orgaacrjournals.org Seahorse Extracellular Flux (XF) analysis is a prominent technique used to measure real-time oxygen consumption rate (OCR) and extracellular acidification rate (ECAR), providing insights into mitochondrial respiration and glycolysis. biocompare.comevotec.comevotec.com Mitochondrial membrane potential staining, often using fluorescent dyes, is another method to evaluate mitochondrial health.
Seahorse analysis has been used to measure cellular respiration parameters in cells treated with this compound. nih.govresearchgate.netpnas.orgbiocompare.comevotec.comevotec.com These studies have confirmed that this compound abrogates mitochondrial respiration, leading to reduced basal respiration, ATP production, and mitochondrial membrane potential. nih.govresearchgate.netpnas.org The compound has been shown to inhibit mitochondrial complex I activity. nih.govresearchgate.netresearchgate.net This inhibition is STAT3-dependent. researchgate.net Cells with impaired oxidative phosphorylation or those expressing NDI1, which bypasses mammalian complex I, are resistant to this compound toxicity. nih.govresearchgate.netresearchgate.net
Seahorse experiments have shown a dramatic loss of complex I activity after this compound treatment. researchgate.net For example, treatment of A549, MDA-MB-231, and MDA-MB-468 cells with 50 nM this compound for 4 hours resulted in a loss of Complex I activity. researchgate.net This effect was attenuated in STAT3-KO cells. researchgate.net
Mitophagy Quantification (e.g., mt-mKeima System)
Mitophagy, the selective degradation of mitochondria by autophagy, is a cellular process that can be assessed to understand how cells respond to mitochondrial damage induced by compounds like this compound. The mt-mKeima system is a fluorescent reporter commonly used to quantify mitophagy in living cells. researchgate.netmblbio.comoncotarget.com This system utilizes a mitochondria-targeted variant of the Keima protein, which exhibits dual excitation maxima depending on the pH, allowing for the differentiation of mitochondria located in the neutral cytoplasm versus those delivered to acidic lysosomes for degradation. mblbio.comoncotarget.com
Studies using the mt-mKeima system have shown that treatment with this compound induces mitophagy. researchgate.netresearchgate.net This induction is suggested to be a cellular response to drug-induced mitochondrial damage. researchgate.net Research indicates that this compound can induce mitophagy to a similar extent as known mitophagy inducers like FCCP. researchgate.netresearchgate.net
Quantification using the mt-mKeima system has demonstrated an increase in mitophagy in cells treated with this compound. researchgate.netresearchgate.net For instance, A549 cells treated with 5 nM this compound showed increased mitophagy after 16 hours. researchgate.netresearchgate.net
Flow Cytometry for STAT3 Activation and Stem Cell Markers (e.g., pSTAT3, ALDH1)
Flow cytometry is a powerful technique used to analyze the characteristics of individual cells in a population, including protein expression and activation status. It can be used to assess STAT3 activation by measuring the levels of phosphorylated STAT3 (pSTAT3) and to identify subpopulations of cells expressing specific stem cell markers like ALDH1 (Aldehyde Dehydrogenase 1).
Flow cytometry has been employed in this compound studies to analyze pSTAT3 levels and to evaluate the impact of the compound on cancer stem-like cell populations. plos.orgnih.govnih.gov Researchers can use flow cytometry to validate STAT3 inhibition by measuring pSTAT3 (Tyr705). nih.gov Additionally, flow cytometry with markers like ALDH1 and CD44/CD24 can be used to quantify cancer stem cells. plos.orgnih.gov Studies have shown that STAT3 is activated in ALDH-positive subpopulations of breast cancer cells, which are considered to have cancer stem cell properties. plos.orgnih.gov STAT3 inhibitors have been shown to reduce the ALDH-positive subpopulation. nih.gov
Flow cytometry analysis of peripheral blood mononuclear cells from patients treated with this compound has demonstrated inhibition of pSTAT3 (Tyr705) following exposure. nih.gov Preclinical studies using flow cytometry have also assessed stem-like cell depletion in models such as prostate cancer xenografts (e.g., DU145 tumors).
Data Tables
| Assay Type | Specific Assay Used | Key Finding(s) Related to this compound | Relevant Citation(s) |
| Cell Viability and Proliferation | CCK8 | Cytotoxic at nanomolar concentrations (IC50 0.5-2.8 nM); decreased metabolic activity. | nih.govresearchgate.net |
| Crystal Violet | Cytotoxic at nanomolar concentrations; decreased cell adhesion. | nih.govresearchgate.netresearchgate.net | |
| Protein Expression and Phosphorylation | Immunoblotting (STAT3, pSTAT3) | Inhibits STAT3 phosphorylation (Tyr705 and Ser727); can lead to STAT3 depletion and aggregate formation. | pnas.orgnih.govmdpi.comjci.org |
| Reactive Oxygen Species (ROS) Measurement | DCFDA | Increases cellular ROS production. | nih.govresearchgate.netresearchgate.net |
| MitoSOX | Increases mitochondrial ROS production. | nih.govresearchgate.netresearchgate.net | |
| Mitochondrial Function Assessment | Seahorse Analysis (OCR) | Abrogates mitochondrial respiration (basal respiration, ATP production); inhibits Complex I activity. | nih.govresearchgate.netpnas.orgresearchgate.net |
| Mitophagy Quantification | mt-mKeima System | Induces mitophagy. | researchgate.netresearchgate.net |
| Flow Cytometry (STAT3 Activation, Stem Cells) | pSTAT3 (Tyr705) | Demonstrates inhibition of STAT3 phosphorylation. | nih.gov |
| ALDH1 | Used to quantify cancer stem cells; STAT3 inhibitors can reduce ALDH+ subpopulation. | plos.orgnih.gov |
Clonogenic and Anchorage-Dependent Growth Assays
Clonogenic and anchorage-dependent growth assays are utilized to assess the long-term effect of this compound on the reproductive viability of cancer cells. researchgate.netresearchgate.netnih.govmdpi.com Clonogenic assays measure the ability of single cells to grow into colonies, reflecting their capacity for sustained proliferation and self-renewal. mdpi.combiorxiv.org Anchorage-dependent growth assays evaluate the ability of cells to proliferate when attached to a solid surface, a characteristic of most normal cells, while anchorage-independent growth (often assessed in soft agar) is a hallmark of transformed, tumorigenic cells. researchgate.netresearchgate.netaacrjournals.org
Studies have shown that this compound strongly affects the proliferation and clonogenic capability of human cancer cells, including DU145 and H358 cell lines. pnas.org this compound and a related compound, OPB-31121, were found to be active at low nanomolar concentrations (IC50, 5-10 nM) in both anchorage-dependent growth and soft-agar assays, significantly reducing colony formation. researchgate.netresearchgate.netaacrjournals.org The sensitivity of cells to this compound in cell growth assays was observed to be influenced by culture conditions, with increased sensitivity noted when cells were plated at higher density. pnas.org
STAT3 Transcriptional Activity Reporter Assays (e.g., Luciferase)
STAT3 transcriptional activity reporter assays, such as those using luciferase, are employed to directly measure the impact of this compound on the ability of STAT3 to activate gene expression. guidetopharmacology.orgresearchgate.netaacrjournals.orgresearchgate.netmdpi.com These assays typically involve transfecting cells with a plasmid containing a STAT3-responsive promoter linked to a reporter gene (like luciferase). aacrjournals.orgmdpi.com When STAT3 is activated and translocates to the nucleus, it binds to the promoter, leading to reporter gene expression, which can be quantified (e.g., by measuring luciferase luminescence). aacrjournals.orgmdpi.com
Research indicates that this compound inhibits the activity of a STAT3-dependent luciferase reporter in human cancer cells. aacrjournals.orgresearchgate.net this compound was shown to block both Tyr705 and Ser727 phosphorylation of STAT3, which are necessary for full transcriptional activity. aacrjournals.orgresearchgate.net Glucose starvation was also found to enhance the effect of this compound on STAT3 transcriptional activity. pnas.org
Molecular and Biochemical Techniques
Molecular and biochemical techniques provide detailed insights into the direct interactions between this compound and its molecular targets, particularly STAT3.
Isothermal Titration Calorimetry (ITC) for Binding Kinetics
Isothermal Titration Calorimetry (ITC) is a powerful technique used to measure the thermodynamic parameters and binding kinetics of molecular interactions, including the binding of small molecules like this compound to proteins such as STAT3. pnas.orgresearchgate.netresearchgate.netd-nb.infomdpi.comunits.itucl.ac.ukresearchgate.net ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry, enthalpy, and entropy of binding. d-nb.inforesearchgate.net
ITC studies have confirmed that this compound binds with high affinity to the recombinant STAT3 SH2 domain, with reported dissociation constants (Kd) in the nanomolar range (5-10 nM). aacrjournals.orgpnas.orgresearchgate.netresearchgate.netaacrjournals.org This technique has been crucial in demonstrating the direct interaction between this compound and the SH2 domain of STAT3. pnas.orgpnas.orgunits.it
Site-Directed Mutagenesis for Functional Domain Analysis
Site-directed mutagenesis is a technique used to introduce specific changes (mutations) into a DNA sequence, allowing researchers to alter specific amino acids in the corresponding protein. qmul.ac.uk This is a powerful tool for studying the functional importance of particular protein domains or residues, such as those involved in drug binding or protein-protein interactions. qmul.ac.uk By mutating residues within the STAT3 SH2 domain, researchers can assess their importance for this compound binding and the resulting functional effects.
Site-directed mutagenesis has been employed to confirm the binding site of this compound within the STAT3 SH2 domain. pnas.orgaacrjournals.orgpnas.orgresearchgate.netmdpi.comnih.gov Mutations of specific amino acid residues in the predicted binding pocket were shown to disrupt the binding of this compound. aacrjournals.orgresearchgate.netmdpi.com For example, in silico mutagenesis of residues S636, V637, and E638 substantially reduced binding affinity, and these predictions were confirmed by ITC, showing that this compound did not bind the S636A, V637A, and E638A SH2 domain mutants. pnas.org This demonstrates that these residues are critical for this compound binding to STAT3. pnas.org
In Vivo Preclinical Models and Associated Analytical Techniques
In vivo preclinical models, typically involving tumor xenografts in mice, are essential for evaluating the efficacy of this compound in a living system and assessing its effects on tumor growth and relevant biomarkers. pnas.orgaacrjournals.orgpnas.orgresearchgate.netresearchgate.netnih.govaacrjournals.orgnih.govcore.ac.ukopen.ac.uk These studies allow for the investigation of the compound's activity in a more complex environment that mimics aspects of human cancer.
Studies using tumor xenografts in mice have shown that this compound exhibits potent antitumor effects. pnas.orgpnas.orgnih.gov For instance, daily treatment with this compound was reported to almost completely arrest the growth of DU145 prostate tumor xenografts. aacrjournals.orgresearchgate.netaacrjournals.org Analytical techniques used in conjunction with these models include assessing changes in tumor volume over time. nih.gov Furthermore, analysis of tumor tissues from treated mice has been performed to evaluate the impact of this compound on molecular targets and biomarkers. This includes measuring the levels of phosphorylated STAT3 (pTyr705 and pSer727) and total STAT3, which were found to decline in tumors from this compound-treated mice. pnas.orgaacrjournals.orgresearchgate.netaacrjournals.org Immunohistochemistry for markers like Ki67 has also been used to confirm the inhibition of tumor cell proliferation in vivo. pnas.org The formation of protein aggregates, similar to those observed in vitro, has also been detected in tumor xenografts from this compound-treated mice using specific stains like ProteoStat. pnas.org
Data Table: In Vitro Activity of this compound
| Assay Type | Cell Line(s) | Key Finding(s) | Concentration/Value | Source |
| Clonogenic Assay | DU145, H358 | Inhibited clonogenic capability | Not specified | pnas.org |
| Anchorage-Dependent Growth | Human cancer cells | Strongly affected cell proliferation | IC50: 5-10 nM | researchgate.netresearchgate.netaacrjournals.org |
| Soft-Agar Assay | Human cancer cells | Strongly affected colony formation | IC50: 5-10 nM | researchgate.netresearchgate.netaacrjournals.org |
| STAT3 Transcriptional Activity | Human cancer cells | Inhibited STAT3-dependent reporter activity | Not specified | aacrjournals.orgresearchgate.net |
| ITC Binding | Recombinant STAT3 SH2 | Binds with high affinity | Kd: 5-10 nM | aacrjournals.orgpnas.orgresearchgate.netresearchgate.netaacrjournals.org |
Data Table: In Vivo Findings with this compound
| Model System | Treatment Regimen | Key Finding(s) | Source |
| DU145 tumor xenografts in mice | Daily treatment (e.g., 2 weeks) | Almost completely arrested tumor growth | aacrjournals.orgresearchgate.netaacrjournals.org |
| DU145 tumor xenografts in mice | Daily treatment (3 or 5 days) | Declined levels of pTyr705, pSer727, and total STAT3 in tumors | pnas.org |
| DU145 tumor xenografts in mice | Not specified | Reduced Ki67 immunostaining (inhibition of proliferation) in tumors | pnas.org |
| DU145 tumor xenografts in mice | Not specified | Observed aggresome-like structures (protein aggregates) in tumors using ProteoStat | pnas.org |
Tumor Xenograft Model Establishment and Monitoring
Tumor xenograft models are commonly used preclinical tools to assess the in vivo antitumor effects of potential therapeutic agents like this compound. These models involve implanting human cancer cells into immunocompromised mice, allowing the tumors to grow and mimic aspects of human cancer progression.
Studies have utilized prostate cancer xenograft models, such as those derived from DU145 cells, to evaluate the impact of this compound on tumor growth inhibition. aacrjournals.orgaacrjournals.org Monitoring typically involves measuring tumor volume over time. researchgate.net For instance, daily oral treatment with this compound at doses of 20-40 mg/kg for two weeks was shown to almost completely arrest the growth of DU145 prostate tumor xenografts. aacrjournals.orgaacrjournals.org Notably, in some studies, tumor growth inhibition persisted even after the discontinuation of a two-week treatment, suggesting a lasting impact on the tumor's ability to repopulate. aacrjournals.orgaacrjournals.org
Histopathological and Immunochemical Analysis of Tumor Tissues (e.g., pSTAT3)
Histopathological and immunochemical analyses are crucial for examining the cellular and molecular changes within tumor tissues following treatment with this compound. These methods provide insights into the drug's mechanism of action and its effects on key signaling pathways.
Immunohistochemistry (IHC) is widely used to evaluate the expression and phosphorylation status of target proteins, particularly STAT3 and its phosphorylated form, pSTAT3 (specifically at Tyr705 and Ser727). nih.govresearchgate.netmdpi.comoncotarget.comresearchgate.net Analysis of pSTAT3 levels in tumor tissues from xenografts treated with this compound has demonstrated that the compound can reduce both Tyr705 and Ser727 phosphorylation in vivo. aacrjournals.orgaacrjournals.org This aligns with findings from in vitro studies showing that this compound interferes with both phosphorylation sites. aacrjournals.orgaacrjournals.orgpnas.orgresearchgate.net
Immunoblotting (Western blotting) is another technique employed to determine the levels of total STAT3, pSTAT3, and downstream target proteins in tumor tissues or cell lysates. nih.govresearchgate.netplos.org This allows researchers to confirm the inhibitory effects of this compound on STAT3 activation and its impact on the expression of proteins regulated by STAT3, such as c-Myc and cyclin D1. nih.govresearchgate.netmdpi.com
Tumor Sphere Assays for Cancer Stem Cell Evaluation
Tumor sphere assays are an in vitro method used to assess the properties of cancer stem-like cells (CSCs), also known as tumor-initiating cells. pnas.orgunits.itwindows.netnih.gov This assay is based on the ability of CSCs to grow as non-adherent spheres in serum-free medium under ultra-low attachment conditions, reflecting their self-renewal capability. nih.gov
These assays are utilized to evaluate the impact of this compound on the CSC subpopulation. By performing tumor sphere assays on cells isolated from tumor xenografts or treated cell lines, researchers can quantify the number and size of spheres formed, which serves as a metric for the viability and self-renewal capacity of CSCs. pnas.orgunits.itnih.gov Studies have shown that this compound treatment can significantly decrease the fraction of tumor-sphere-forming cells in tumor xenografts, indicating a depletion of tumor-initiating stem-like cancer cells. pnas.orgunits.it This depletion is considered to contribute to the prolonged impairment of tumor cell repopulation capability observed in vivo. pnas.orgunits.it
Computational and Structural Biology Approaches
Computational and structural biology methods play a vital role in understanding the interaction between this compound and its target protein, STAT3, at the molecular level. These approaches provide insights into binding sites, interaction dynamics, and the effects of mutations.
Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation (binding pose) of a small molecule (ligand) when it is bound to a protein target. nih.govacs.orgspandidos-publications.com For this compound, molecular docking studies have been employed to identify potential binding sites on the STAT3 protein. aacrjournals.orgaacrjournals.orgnih.govacs.orgspandidos-publications.com
Computational docking predicted that this compound could bind to the SH2 domain of STAT3. aacrjournals.orgaacrjournals.orgpnas.orgnih.govacs.orgspandidos-publications.com Interestingly, these studies suggested that this compound binds to a common pocket within the SH2 domain that may not be shared with other known STAT3 inhibitors. aacrjournals.orgaacrjournals.orgspandidos-publications.com This indicates that this compound might target an allosteric site on the SH2 domain, distinct from the canonical phosphotyrosine-binding site. acs.org
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are computational methods that simulate the physical movements of atoms and molecules over time. nih.govacs.orgspandidos-publications.com These simulations provide insights into the dynamic behavior of the protein-ligand complex and can refine the binding site predictions made by molecular docking. aacrjournals.orgaacrjournals.orgnih.govacs.orgspandidos-publications.com
MD simulations have been used in conjunction with molecular docking to further characterize the interaction between this compound and the STAT3 SH2 domain. aacrjournals.orgaacrjournals.orgpnas.orgnih.govacs.orgspandidos-publications.com These simulations help in understanding the stability of the binding pose and the interactions between specific amino acid residues in the binding pocket and the compound. pnas.orgpnas.org MD simulations, alongside other computational techniques, have helped identify a potential binding site for this compound in the STAT3 SH2 domain that partially overlaps with the binding site of a related compound, OPB-31121. pnas.orgpnas.org
In Silico Mutational Analysis
In silico mutational analysis is a computational technique used to predict the effect of specific amino acid mutations on protein function or ligand binding. acs.org By computationally altering specific residues within the predicted binding site of this compound on STAT3, researchers can estimate the impact of these mutations on the binding affinity. aacrjournals.orgaacrjournals.orgpnas.orgpnas.orgacs.org
Conceptual Frameworks and Future Research Directions for Opb 51602
Elucidating the Full Spectrum of OPB-51602’s Mechanism of Action
Although this compound is known to inhibit STAT3 by binding to its SH2 domain, preventing phosphorylation and dimerization, and disrupting both nuclear and mitochondrial STAT3 functions, the exact mechanisms underlying all its cellular effects are still being investigated. nih.govpnas.orgnih.govmdpi.com this compound has been shown to inhibit both tyrosine (Tyr705) and serine (Ser727) phosphorylation of STAT3. nih.gov Beyond canonical STAT3 inhibition, this compound has been found to induce the formation of STAT3-containing protein aggregates, which can lead to the functional depletion of STAT3. nih.govpnas.org
Recent research indicates that this compound's toxicity in cancer cells is STAT3-dependent and involves the inhibition of mitochondrial complex I, leading to increased reactive oxygen species (ROS) production, mitophagy, actin rearrangements, and ultimately cell death. nih.govresearchgate.net This suggests a unique vulnerability in cancer cells highly dependent on oxidative phosphorylation that could be exploited. nih.gov Further investigation is required to fully understand the underlying mechanism of actin rearrangement observed after this compound treatment. nih.gov Additionally, the possibility that a neomorphic STAT3:this compound complex acts as the active cytotoxic agent, initiating apoptosis before aggregate formation, warrants further exploration. nih.gov
Future research directions should aim to comprehensively map the downstream effects of this compound beyond the well-established STAT3 pathway, including a deeper understanding of its interaction with mitochondrial complex I and the precise mechanisms leading to ROS induction and cell death. Elucidating why cancer cells are selectively sensitive to this compound-induced toxicity compared to non-transformed cells is also a critical area for future study. nih.gov
Strategies for Overcoming Potential Research Limitations and Challenges
The research and development of STAT3 inhibitors like this compound face several inherent challenges that need to be addressed for successful clinical application. patsnap.com
Pathway Redundancy and Compensatory Signaling
A significant challenge in targeting STAT3 is the potential for pathway redundancy and compensatory signaling by other cellular pathways. patsnap.comaacrjournals.org When STAT3 is inhibited, cancer cells may activate parallel survival signaling cascades, such as the MAPK/ERK pathway, to circumvent the blockade and maintain proliferation and survival. patsnap.com
Strategies to overcome this limitation include evaluating compensatory signaling pathways using techniques like phosphoproteomic arrays when STAT3 inhibition is attempted. This can help identify activated alternative pathways that could be simultaneously targeted. The limitations of targeted inhibitors as monotherapy underscore the need for combination strategies to tackle multiple signaling pathways concurrently. scientificarchives.com
Specificity and Selectivity Profiling Against Other STAT Family Members
The STAT protein family comprises seven members (STAT1, STAT2, STAT3, STAT4, STAT5A, STAT5B, and STAT6) that share significant structural homology, particularly within their SH2 domains. patsnap.comspandidos-publications.com Achieving high selectivity for STAT3 over other STAT family members remains a difficult task. patsnap.com Off-target inhibition of other STAT proteins could lead to unintended biological effects and contribute to toxicity. patsnap.com
Rigorous specificity and selectivity profiling of this compound against all other STAT family members is crucial. This involves detailed biochemical and cellular assays to determine the binding affinity and functional impact of this compound on each STAT protein. Understanding any off-target effects will be vital for refining the compound or developing strategies to mitigate these effects.
Addressing Heterogeneity in Research Models
Preclinical research models, such as cancer cell lines and xenograft models, are valuable tools but may not fully recapitulate the complexity and heterogeneity of human tumors. nih.gov Tumor heterogeneity, both within a single tumor and among different patients, can lead to variations in STAT3 activation status, dependence on STAT3 signaling, and the presence of alternative survival pathways. This heterogeneity can contribute to inconsistent responses to STAT3 inhibitors observed in preclinical and clinical studies.
Addressing heterogeneity requires the use of diverse preclinical models that better reflect the variability seen in human cancers. This includes utilizing patient-derived xenografts (PDXs) and organoid models that retain more of the original tumor's characteristics. Researchers should prioritize models that are known to be driven by STAT3 signaling and include controls for mitochondrial STAT3 activity, given its role in this compound toxicity. Furthermore, in clinical studies, analyzing patient samples for biomarkers like pSTAT3 expression through techniques such as immunohistochemistry can help stratify patients based on STAT3 activation status and potentially identify populations more likely to respond to this compound. Multi-region sampling of tumors can also help address false negatives due to tumor heterogeneity.
Investigation of Combination Strategies in Preclinical Models
Given the challenges of pathway redundancy and potential for resistance mechanisms, investigating this compound in combination with other therapeutic agents is a critical area of future research. scientificarchives.com Combination strategies aim to achieve synergistic effects, overcome resistance, and potentially reduce the required dose of individual agents, thereby mitigating toxicity.
Synergy Testing with Other Molecularly Targeted Agents (e.g., EGFR Inhibitors, MEK Inhibitors)
Combining this compound with other molecularly targeted agents that inhibit complementary or synergistic pathways holds significant promise. Preclinical studies have explored combinations with agents such as EGFR inhibitors and MEK inhibitors. nih.govamegroups.org
For instance, combining this compound with EGFR inhibitors may enhance efficacy in NSCLC, particularly in EGFR-mutant tumors that may develop resistance to EGFR tyrosine kinase inhibitors (TKIs) through mechanisms involving STAT3 activation. scientificarchives.comnih.govnih.govnih.gov Preclinical data suggests that co-targeting the MEK/ERK pathway and STAT3 can restore sensitivity to respective pathway inhibitors in oncogene-addicted cells. nih.gov
Synergy testing in vitro using models like Chou-Talalay models can quantify the extent of synergy between this compound and other targeted agents. Investigating the molecular mechanisms underlying observed synergy, such as profiling STAT3 interactomes via co-immunoprecipitation after co-treatment with kinase inhibitors, can provide valuable insights into how the combinations exert their effects and help identify biomarkers for response.
Preclinical studies evaluating combinations in relevant in vivo models, such as xenografts or genetically engineered mouse models, are essential to confirm synergy and assess the in vivo efficacy and tolerability of the combinations before moving to clinical trials.
Here is a table summarizing potential combination strategies and their rationale based on preclinical findings:
| Combination Agent Category | Example Agents | Rationale | Preclinical Evidence / Rationale Highlighted in Search Results |
| EGFR Inhibitors | Osimertinib, Erlotinib, Gefitinib (B1684475), Afatinib scientificarchives.com | Overcoming resistance in EGFR-mutant NSCLC; targeting parallel survival pathways. | Partial responses observed with this compound in EGFR-mutant NSCLC with prior EGFR TKI exposure. nih.govnih.gov Combination with EGFR inhibitors may enhance efficacy in NSCLC. |
| MEK Inhibitors | Selumetinib, Trametinib nih.govmdpi.com | Targeting compensatory MAPK/ERK signaling; enhancing therapeutic effect. | Co-targeting MEK/ERK and STAT3 can restore sensitivity to pathway inhibitors. nih.gov Synergy of phenformin (B89758) (Complex I inhibitor) with MEK inhibitor shown in NSCLC models. nih.gov |
| FAK Inhibitors | PF-562271 mdpi.com | Targeting pathways involved in tumor heterogeneity and resistance, potentially synergistic with MEK. | Combination of FAK and MEK inhibitors showed efficacy in glioblastoma models. mdpi.com While not directly with this compound, highlights potential of combining STAT3 inhibition with FAK/MEK targeting. |
| Chemotherapy Drugs | Not specified for specific agents with this compound | Enhancing cytotoxic effects; overcoming resistance to chemotherapy. | Preclinical studies with OPB-31121 (related STAT3 inhibitor) showed enhanced activity of chemotherapy drugs. mdpi.com |
| Immunotherapy Agents | Anti-PD-1, Anti-PD-L1, Anti-CTLA-4 scientificarchives.com | Modulating the tumor microenvironment; potentially synergistic effects on anti-tumor immunity. | Preclinical studies suggest rationale for combination immunotherapies with STAT3 inhibitors. scientificarchives.com |
Further research is needed to systematically evaluate the efficacy and underlying mechanisms of these and other potential combinations in relevant preclinical models, paving the way for future clinical trials.
Exploration of Synthetic Lethality Concepts
Research into this compound has highlighted its potential to induce synthetic lethality, a concept where the combination of two individually non-lethal events leads to cell death. Studies have shown that this compound can induce a synthetic lethality effect in glucose-depleted cancer cells americanelements.comwikidata.orgsigmaaldrich.com. This effect is primarily mediated by the compound's ability to target the mitochondrial function of STAT3 and subsequently inhibit Complex I of the mitochondrial respiratory chain americanelements.comwikidata.orgsigmaaldrich.comeasychem.org.
The lethal consequences of this compound are significantly enhanced under conditions of glucose starvation and increased reliance on mitochondrial function, which are metabolic stresses often encountered by cancer cells within the tumor microenvironment easychem.orgfishersci.comscilit.com. This metabolic vulnerability, when combined with this compound's impact on mitochondrial function, creates a state of synthetic lethality that can lead to the death of cancer cells and tumor-initiating stem-like cells fishersci.comscilit.com. The understanding of this mechanism suggests that targeting mitochondrial function with small-molecule STAT3 inhibitors like this compound could be a valuable strategy for developing novel therapeutic approaches and drug combinations in cancer treatment americanelements.comwikidata.orgsigmaaldrich.comeasychem.orgscilit.com.
Role of Mitochondrial STAT3 in Drug Discovery Research
STAT3, traditionally recognized for its role as a transcription factor in the nucleus, also plays a significant non-transcriptional role in modulating mitochondrial metabolism wikidata.orgsigmaaldrich.com. Research with this compound has underscored the importance of this mitochondrial pool of STAT3 (mSTAT3) in the compound's mechanism of action. Studies have demonstrated that the toxicity of this compound is dependent on mitochondrial STAT3 wikidata.orgsigmaaldrich.com. Tumor cells engineered to express only a mitochondrially restricted form of STAT3 exhibit sensitivity to this compound, whereas STAT3-null cells are protected americanelements.comwikidata.orgsigmaaldrich.com.
Development of Novel Analogs or Derivatives of this compound for Enhanced Research Utility
This compound is recognized as a derivative of napabucasin (B1676941) (BBI608), another compound investigated in cancer research cenmed.com. The development efforts by Otsuka Pharmaceutical Company have included this compound alongside related STAT3 SH2 domain inhibitors such as OPB-31121 and OPB-111077 fishersci.caciteab.comstem-art.com. These compounds were designed to inhibit STAT3 phosphorylation by targeting its SH2 domain citeab.com.
While this compound has shown promising preclinical activity, the development of a daily dosing schedule for hematological malignancies was terminated due to challenges with long-term administration at higher doses and a lack of observed response americanelements.com. However, the research into this compound and its related compounds has contributed to the broader understanding of STAT3 inhibition. The analog OPB-111077, for instance, demonstrated limited preliminary efficacy but with better tolerance in a Phase I clinical trial fishersci.ca. The ongoing research in the field of STAT3 inhibitors involves exploring novel compounds that target various domains of STAT3, including the SH2 domain and the DNA binding domain (DBD) fishersci.caciteab.comstem-art.comfishersci.co.ukdsmz.deciteab.com. While the search results mention other STAT3 inhibitors like STA-21, S3I-201, cryptotanshinone, C188-9 (TTI-101), LLL12, Lathyrol, STX-0119, and Compound 8q, these are not explicitly stated to be analogs or derivatives of this compound. The research into this compound and its direct lineage (OPB-31121, OPB-111077) provides valuable insights for the rational design and development of future STAT3-targeting agents with potentially enhanced research utility and therapeutic profiles.
Potential for this compound as a Research Tool or Chemical Probe
This compound has demonstrated significant utility as a research tool and chemical probe in the study of the STAT3 pathway and mitochondrial function. It is described as a small molecule inhibitor used in cancer research that targets and inhibits STAT3 signaling, thereby disrupting critical oncogenic processes sigmaaldrich.com.
The compound has been extensively employed in preclinical studies using various cancer cell lines and xenograft models to investigate its biological effects citeab.comstem-art.com. Through these studies, this compound has helped elucidate key aspects of STAT3 function, particularly its non-transcriptional role in mitochondria. Research findings detailing its mechanisms of action, including its binding to the SH2 domain of STAT3, inhibition of STAT3 phosphorylation (both pTyr705 and pSer727), interference with mitochondrial function, inhibition of Complex I, induction of reactive oxygen species (ROS) production, and the phenomenon of STAT3 aggregation, highlight its value in dissecting cellular pathways wikidata.orgsigmaaldrich.comeasychem.orgfishersci.comscilit.comciteab.comfishersci.besenescence.info. Its use has provided crucial insights into the role of mSTAT3 in the survival of cancer cells under metabolic stress and has contributed to the conceptual framework for developing targeted cancer therapies easychem.orgscilit.com. The availability of this compound for research purposes underscores its role as a chemical probe for investigating STAT3-mediated processes and mitochondrial metabolism in various biological contexts sigmaaldrich.comsenescence.info. Its defined properties, such as reported IC50 and Kd values, further enhance its utility as a tool for in vitro and in vivo studies sigmaaldrich.comsenescence.info.
Q & A
Basic: What is the molecular mechanism of OPB-51602 in targeting STAT3, and how does this differ from other STAT3 inhibitors?
This compound competitively inhibits both tyrosine (Tyr705) and serine (Ser727) phosphorylation sites of STAT3, disrupting its nuclear and mitochondrial functions . Unlike Jak inhibitors (e.g., ruxolitinib), which only block tyrosine phosphorylation via Jak2, this compound provides broader STAT3 inhibition by targeting dual phosphorylation sites, potentially overcoming resistance mechanisms in cancers driven by non-Jak kinases like Src . Methodologically, researchers should validate STAT3 inhibition using flow cytometry for pSTAT3 (Tyr705) and immunoblotting for Ser727 phosphorylation .
Basic: What experimental models are commonly used to study this compound’s antitumor effects?
Preclinical studies rely on prostate cancer xenograft models (e.g., DU145 tumors) to assess tumor growth inhibition and stem-like cell depletion via flow cytometry and tumor sphere assays . In clinical trials, patient-derived samples (e.g., acute myeloid leukemia) are analyzed for pSTAT3 suppression using immunohistochemistry . Researchers should prioritize models that recapitulate STAT3-driven tumorigenesis and include controls for mitochondrial STAT3 activity .
Advanced: How can dosing schedules for this compound be optimized to balance efficacy and toxicity?
Phase I trials identified a maximum tolerated dose (MTD) of 4–6 mg/day, with intermittent dosing (e.g., 14 days on/7 days off) showing better tolerability than continuous regimens . Key considerations:
- Toxicity-driven design : Peripheral neuropathy and lactic acidosis at ≥6 mg necessitate dose-limiting toxicity (DLT) monitoring using NCI-CTC v4.0 criteria .
- Pharmacokinetics : High oral clearance and long half-life (44–61 hours) support less frequent dosing to reduce cumulative toxicity .
- Cohort stratification : Separate trials for hematologic (MTD: 4 mg) vs. solid tumors (MTD: 5 mg) due to differing toxicity profiles .
Advanced: How should researchers address contradictions in this compound’s efficacy across cancer types?
While this compound showed limited activity in hematologic malignancies (e.g., stable disease in AML) , partial responses were observed in EGFR-mutant NSCLC . Methodological steps:
- Subgroup analysis : Stratify patients by STAT3 activation status (via pre-treatment pSTAT3 immunohistochemistry) .
- Pathway redundancy : Evaluate compensatory signaling (e.g., MAPK/ERK) using phosphoproteomic arrays when STAT3 inhibition fails .
- Trial design : Use adaptive protocols to enrich for biomarkers (e.g., EGFR mutations) linked to response .
Advanced: What methodologies are recommended for studying this compound in combination therapies?
Combining this compound with EGFR inhibitors (e.g., osimertinib) may enhance efficacy in NSCLC . Key approaches:
- Synergy testing : Use Chou-Talalay models to quantify combination indices in vitro .
- Resistance mechanisms : Profile STAT3 interactomes via co-immunoprecipitation after co-treatment with kinase inhibitors .
- Clinical endpoints : Prioritize progression-free survival (PFS) over overall response rate (ORR) in trials due to this compound’s cytostatic effects .
Basic: What pharmacokinetic (PK) and pharmacodynamic (PD) parameters are critical for this compound studies?
- PK : Measure AUC24, Cmax, and elimination half-life (t1/2) using serial blood sampling on days 1–4 and 28–31 .
- PD : Monitor pSTAT3 (Tyr705) suppression via flow cytometry in peripheral blood mononuclear cells (PBMCs) .
- Metabolites : Quantify OPB-51822 (active metabolite) accumulation, which exceeds parent drug levels .
Advanced: How can researchers validate STAT3 inhibition as a predictive biomarker for this compound response?
- Preclinical validation : Correlate pSTAT3 suppression with tumor regression in xenografts .
- Clinical assays : Use standardized immunohistochemistry protocols for pSTAT3 scoring in biopsy samples .
- Limitations : Address false negatives due to tumor heterogeneity by multi-region sampling .
Basic: What are the key toxicity parameters to monitor in this compound trials?
- Common AEs : Grade 1–2 nausea (55%), neuropathy (45%), diarrhea (40%) .
- DLTs : Grade 3 lactic acidosis and neutropenia at ≥6 mg .
- Monitoring tools : Regular nerve conduction studies for neuropathy and lactate dehydrogenase (LDH) assays .
Advanced: How can preclinical findings on this compound’s stem cell depletion be translated clinically?
- Assay selection : Use tumor sphere assays and ALDH1 flow cytometry to quantify cancer stem cells (CSCs) .
- Trial endpoints : Include CSC-rich populations (e.g., relapsed/refractory AML) and track CSC markers (e.g., CD44) .
- Challenges : Address CSC plasticity by combining this compound with differentiation agents .
Basic: What statistical methods are appropriate for analyzing this compound trial data?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
